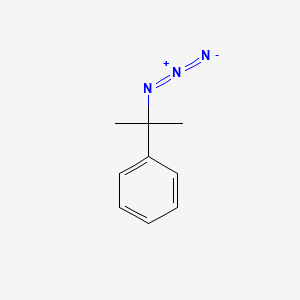

Benzene, (1-azido-1-methylethyl)-

Description

Significance of the Azide (B81097) Functional Group in Synthetic Strategy

The azide functional group (–N₃) is a compact, energy-rich moiety that has become indispensable in the toolbox of synthetic chemists. nih.gov Its significance stems from its ability to participate in a diverse range of highly efficient and selective reactions. organic-chemistry.org Perhaps the most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgwikipedia.org This reaction allows for the rapid and reliable formation of stable 1,2,3-triazole linkages, a motif prevalent in medicinal chemistry and materials science. organic-chemistry.orgtcichemicals.com

Beyond cycloadditions, azides serve as valuable precursors to other important functional groups. wikipedia.org They can be readily reduced to primary amines, providing a mild and efficient alternative to other synthetic routes. numberanalytics.com Furthermore, the thermal or photochemical decomposition of azides generates highly reactive nitrene intermediates. wikipedia.orgaakash.ac.in These transient species can undergo a variety of transformations, including C-H insertion and rearrangement reactions, enabling the construction of complex nitrogen-containing heterocycles. slideshare.netamazonaws.com The ability of the azide group to act as a masked amino group, a nitrene precursor, and a partner in cycloaddition reactions underscores its profound importance in contemporary synthetic strategy. researchgate.net

Overview of Benzene (B151609), (1-azido-1-methylethyl)- within the Context of Aromatic Azides

Benzene, (1-azido-1-methylethyl)-, also known as cumyl azide, belongs to the class of organic compounds known as aromatic azides. In this molecule, the azide functional group is attached to a tertiary carbon atom which is, in turn, bonded to a benzene ring. This specific structural arrangement influences its reactivity and potential applications.

Aromatic azides, in general, are versatile intermediates in organic synthesis. nih.gov The azido (B1232118) group attached to an aromatic system can direct electrophilic substitution reactions to the ortho and para positions. wikipedia.org They are key reactants in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. wikipedia.org The synthesis of aromatic azides has been a subject of considerable research, with various methods developed to introduce the azide functionality onto the benzene ring. nih.gov

Table 1: Chemical Identification of Benzene, (1-azido-1-methylethyl)-

| Identifier | Value |

| Molecular Formula | C₉H₁₁N₃ |

| Molecular Weight | 161.207 g/mol |

| InChIKey | HLQVRLJKIKHGCE-UHFFFAOYAO |

| SMILES | CC(C)(N=[N+]=[N-])C1=CC=CC=C1 |

This data is compiled from chemical databases and provides a unique chemical identity for the compound. chemsynthesis.com

Historical Context of Azide Chemistry in Organic Synthesis Research

The journey of azide chemistry began in the 19th century and has since become a rich and expansive field of study. A pivotal moment in this history was the development of the Curtius rearrangement, a reaction that utilizes acyl azides to form isocyanates. This transformation opened up new avenues for the synthesis of amines and other nitrogen-containing compounds.

The 20th century witnessed a deeper exploration of the fundamental reactivity of azides. The Huisgen 1,3-dipolar cycloaddition, a powerful method for constructing five-membered heterocyclic rings, was a significant milestone. wikipedia.org This reaction, involving the addition of a 1,3-dipole (like an azide) to a dipolarophile (like an alkyne or alkene), laid the groundwork for the later development of click chemistry. organic-chemistry.orgwikipedia.org

Initially, the inherent instability of some low molecular weight azides led to a degree of caution among chemists. However, the discovery of catalyzed and more controlled reactions, such as the copper-catalyzed azide-alkyne cycloaddition, revolutionized the field. organic-chemistry.org This breakthrough demonstrated that the high reactivity of azides could be harnessed in a safe and highly efficient manner, leading to their widespread adoption in various areas of chemical research, from drug discovery to materials science.

Structure

3D Structure

Properties

CAS No. |

32366-26-0 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-azidopropan-2-ylbenzene |

InChI |

InChI=1S/C9H11N3/c1-9(2,11-12-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

HLQVRLJKIKHGCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N=[N+]=[N-] |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Azido Benzene Derivatives

Radical Reaction Pathways of Azido-Aromatics

The homolytic cleavage of the relatively weak bond in the azido (B1232118) group serves as a gateway to a variety of radical-mediated reactions. These pathways are of significant interest for the formation of new carbon-nitrogen and carbon-carbon bonds.

Reactions with Tributyltin Hydride and Stannylaminyl Radical Intermediates

Tributyltin hydride (Bu3SnH) is a well-established reagent for radical-mediated reductions and cyclizations. libretexts.orgorganic-chemistry.org In the context of azido-aromatics, its interaction initiates a chain reaction. The process is typically started by a radical initiator, such as AIBN (azobisisobutyronitrile), which generates a tributyltin radical (Bu3Sn•). libretexts.org This radical can then react with the azido group.

The reaction of α-azido ketones with tributyltin hydride has been shown to proceed via the formation of N-stannylaminyl radicals. acs.orgsci-hub.mk These intermediates can then undergo various transformations, including reduction to the corresponding amine or participating in more complex rearrangements. acs.org The mechanism involves the abstraction of a hydrogen atom from tributyltin hydride by the intermediate radical, which propagates the radical chain. pearson.comyoutube.com The general steps are outlined below:

Initiation: Formation of tributyltin radicals.

Propagation:

Reaction of the tributyltin radical with the azide (B81097) to form an N-stannylaminyl radical intermediate and release nitrogen gas.

The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the reduced product and regenerate the tributyltin radical. libretexts.orgpearson.com

The specific outcomes of these reactions, such as reduction versus nitrogen insertion, are influenced by the structure of the starting azide and the reaction conditions. acs.orgsci-hub.mk

Formation and Reactivity of Nitrogen-Centered Radicals from Azides

Organic azides are valuable precursors for generating nitrogen-centered radicals (NCRs), which are key intermediates in many synthetic transformations. researchgate.netmdpi.com These radicals, including aminyl (R₂N•), amidyl (R(CO)N•R'), and iminyl (R₂C=N•) radicals, can be formed through various methods, including photolysis, thermolysis, and reductive processes. mdpi.comscripps.edu

The generation of NCRs from azides often involves the loss of a molecule of dinitrogen (N₂). researchgate.netresearchgate.net For instance, the attachment of a prehydrated electron to an azidonucleoside can lead to the formation of an aminyl radical. mdpi.com The reactivity of these nitrogen-centered radicals is diverse. They can participate in:

Dimerization: To form hydrazines. scripps.edu

Hydrogen Abstraction: To yield amines. scripps.edu

Addition Reactions: To unsaturated systems like styrenes and arenes. scripps.edu

Cyclization: Intramolecular reactions to form N-heterocycles. acs.org

The specific pathway taken depends on the nature of the radical and the surrounding molecular environment. The position of the azido group on a pyrimidine (B1678525) base, for example, has been shown to influence the type of nitrogen-centered radical that is formed. digitellinc.com

Intramolecular Cyclization Processes via Radical Intermediates

Intramolecular radical cyclizations of azido-substituted compounds provide a powerful strategy for the synthesis of nitrogen-containing heterocyclic structures. acs.orgnih.gov These reactions often proceed with high regioselectivity and stereoselectivity.

One notable example is the cyclization of azidoacyl radicals, generated from the corresponding thiolesters. These radicals can undergo 5- and 6-membered ring closures onto the azido group to produce cyclized lactams. nih.gov Similarly, azido-isocyanides containing an aryl-triazolyl linker can undergo intramolecular cyclization to form tricyclic cyanamides. nih.govacs.org This transformation is triggered by the azide anion and proceeds through a series of intermediates. nih.govacs.org In another instance, the reductive cyclization of 2-aryl-3-nitrobenzo[b]thiophens and the thermal decomposition of 3-azido-2-phenyl- or 2-(o-azidophenyl)benzo[b]thiophen have been employed to synthesize benzo[b]thieno[3,2-b]indoles. rsc.org

Photochemical Reactions and Nitrene Intermediates

The photolysis of aryl azides is a classic method for generating highly reactive nitrene intermediates. nih.govresearchgate.netresearchgate.net These species, which contain a monovalent nitrogen atom with a sextet of electrons, are central to a wide array of chemical transformations. researchgate.net

Photodecomposition of Azido-Triazines and Arylazides

Upon irradiation with UV light, aryl azides, including derivatives of Benzene (B151609), (1-azido-1-methylethyl)-, decompose with the extrusion of dinitrogen to form an arylnitrene as the primary product. researchgate.netresearchgate.net The wavelength of light required for this photodecomposition is typically in the UV-C region (<300 nm), although the use of photocatalysts like Pd-decorated TiO₂ can enable the reaction to proceed in the UVA region (368 nm). rsc.org

The initially formed nitrene is in the singlet state, which can then intersystem cross to the more stable triplet ground state. acs.org The reactivity of the nitrene is highly dependent on its spin state. Singlet nitrenes can undergo a variety of reactions, including:

Insertion into C-H and O-H bonds.

Cycloaddition with alkenes to form aziridines.

Ring expansion to form azepines. researchgate.net

Rearrangement to form other stable molecules.

The photolysis of aryl azides in aqueous media can produce highly electrophilic species that are capable of binding to DNA. nih.gov This reactivity is attributed to the formation of a nitrenium ion, which is generated by the protonation of the initially formed nitrene. nih.gov

Spectroscopic Detection and Characterization of Nitrene Species

The direct observation and characterization of transient nitrene intermediates are crucial for understanding their reactivity. Low-temperature matrix isolation techniques have been instrumental in this regard. researchgate.netacs.org By photolyzing aryl azides in inert gas matrices (e.g., argon) or organic glasses at cryogenic temperatures (e.g., 77 K), the resulting nitrenes can be trapped and studied using various spectroscopic methods. researchgate.netacs.org

Electron Spin Resonance (ESR) Spectroscopy: This technique has been used to confirm the triplet ground state of many arylnitrenes. researchgate.netacs.org

UV-Visible Spectroscopy: The electronic absorption spectra of triplet arylnitrenes have been recorded in low-temperature glasses. acs.org More recently, laser flash photolysis (LFP) has enabled the time-resolved detection of both singlet and triplet nitrenes in solution at ambient temperatures. acs.org For example, singlet phenylnitrene was identified by its transient absorption maximum at 350 nm. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy has been used to identify the vibrational modes of matrix-isolated nitrenes and subsequent rearrangement products, such as benzazirines and ketenimines. acs.org

These spectroscopic studies have provided invaluable data on the structure, electronic state, and reaction kinetics of nitrene intermediates, shedding light on the complex mechanisms of arylazide photochemistry. acs.org

Lewis Acid-Mediated Transformations of Azido-Benzene Derivatives

Lewis acids play a pivotal role in modulating the reactivity of azido-benzene derivatives by activating the substrate towards nucleophilic attack or rearrangement. nih.govrsc.org Their interaction with the azide or other functional groups within the molecule can open up new reaction pathways or alter the selectivity of existing ones.

Schmidt Reaction of Benzylic Azides

The Schmidt reaction is a classic acid-catalyzed transformation where an azide reacts with an electrophile, such as a carbonyl compound or a carbocation, to yield an amine or amide after rearrangement and the extrusion of dinitrogen. wikipedia.orgorganic-chemistry.org In the context of benzylic azides like Benzene, (1-azido-1-methylethyl)-, the reaction typically proceeds via an intermolecular pathway when mediated by a Lewis acid. researchgate.net

An efficient one-pot synthesis of sterically hindered aromatic tertiary amines has been developed using the Lewis acid-induced intermolecular Schmidt reaction of benzylic azides. researchgate.net The reaction of a benzylic azide with a Lewis acid, such as ethylaluminum dichloride (EtAlCl2), generates an iminium ion intermediate. This intermediate, upon in-situ reduction with a reagent like sodium borohydride (B1222165) (NaBH4), affords the corresponding tertiary amine. researchgate.net

A plausible mechanism involves the coordination of the Lewis acid to the nitrogen atom of the azide. This is followed by a 1,2-migration of a group from the benzylic carbon to the terminal nitrogen, with the concurrent loss of nitrogen gas (N2). For Benzene, (1-azido-1-methylethyl)-, there would be a competition between the migration of the phenyl group and one of the methyl groups. The migratory aptitude generally favors the phenyl group, which would lead to the formation of an N-phenyl iminium ion. Subsequent reduction would yield the corresponding tertiary amine. researchgate.net The efficiency and selectivity of this transformation are highly dependent on the choice of Lewis acid.

| Entry | Lewis/Brønsted Acid | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|

| 1 | BF3·OEt2 | 0 | 24 | 58 |

| 2 | SnCl4 | 0 | 24 | 42 |

| 3 | TiCl4 | 0 | 24 | 35 |

| 4 | EtAlCl2 | 0 | 12 | 81 |

| 5 | CF3SO3H | 0 | 24 | Trace |

Influence of Lewis Acid Catalysis on Azide Reactivity

Lewis acids enhance the reactivity of azides by acting as electrophilic activators. nih.govorganic-chemistry.org In reactions involving alkyl azides, a Lewis acid can coordinate to one of the nitrogen atoms, increasing the electrophilicity of the azide and making it more susceptible to nucleophilic attack or rearrangement. libretexts.org This activation is crucial for reactions that might not proceed under neutral or Brønsted acid conditions. rsc.org

For instance, in the Schmidt reaction of ketones with alkyl azides, a Lewis acid activates the ketone carbonyl group towards nucleophilic addition by the azide. organic-chemistry.org Similarly, Lewis acids can promote the reaction of azides with carbocations generated from alkenes or alcohols. chimia.ch The choice of Lewis acid is critical, as it can influence the reaction pathway. Strong Lewis acids can lead to different outcomes compared to weaker ones. For example, in the reaction of benzylic azides, some Lewis acids may favor the Schmidt rearrangement, while others might promote different pathways, such as Mannich-type reactions. researchgate.netchimia.ch

Cycloaddition Reactions: Focus on Huisgen Cycloaddition Chemistry

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction for the formation of five-membered heterocyclic rings. organic-chemistry.orgsphinxsai.comwikipedia.org For azides like Benzene, (1-azido-1-methylethyl)-, the most significant application of this chemistry is their reaction with alkynes to form 1,2,3-triazoles. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and efficient variant of the Huisgen cycloaddition. rsc.org This reaction, often highlighted as a premier example of "click chemistry," unites azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles with remarkable specificity and high yields. wikipedia.orgcreative-biolabs.comnih.gov The reaction proceeds under mild conditions, often at room temperature and in a variety of solvents, including water. nih.govnih.gov

The mechanism of the CuAAC is not a concerted cycloaddition but a stepwise process. wikipedia.org It begins with the formation of a copper(I) acetylide complex from the terminal alkyne. creative-biolabs.comnih.gov The azide, in this case, Benzene, (1-azido-1-methylethyl)-, then coordinates to the copper center, and a subsequent cyclization step forms a six-membered copper-containing intermediate. This intermediate then rearranges to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle. wikipedia.org The use of functionalized catalysts can further enhance the reaction's efficiency, allowing for very low catalyst loadings. acs.org

| Feature | Description |

|---|---|

| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer with terminal alkynes. |

| Reaction Rate | Significantly accelerated compared to the uncatalyzed thermal reaction, often complete in minutes to hours. |

| Conditions | Mild, typically proceeding at room temperature and tolerant of a wide pH range (4-12). |

| Scope | Broad substrate scope, compatible with a wide array of functional groups. |

| Efficiency | High yielding, with simple purification of products often possible by filtration or extraction. |

Regiospecificity in 1,4- and 1,5-Triazole Formation

A key advantage of the CuAAC is its exceptional regiospecificity. The reaction between an azide and a terminal alkyne exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This high degree of control is a direct consequence of the stepwise, copper-mediated mechanism, which directs the formation of the single regioisomer. organic-chemistry.org

In contrast, the uncatalyzed thermal Huisgen cycloaddition typically results in a mixture of both the 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.org The lack of a catalyst means the electronic and steric properties of the azide and alkyne substituents govern the product ratio, which often leads to poor selectivity. researchgate.net

For applications where the 1,5-regioisomer is desired, alternative catalytic systems have been developed. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), for example, are known to selectively produce 1,5-disubstituted triazoles from terminal alkynes, providing a complementary method to the CuAAC. nih.gov The regioselectivity in RuAAC is influenced by electronic and steric factors, as well as the potential for hydrogen bonding between the substrate and the catalyst. nih.gov

Thermal Huisgen Cycloaddition and Regioisomer Control

The thermal Huisgen 1,3-dipolar cycloaddition occurs when an azide and an alkyne are heated together in the absence of a metal catalyst. wikipedia.orgnih.gov This reaction proceeds through a concerted [3+2] cycloaddition mechanism, where the pi electrons of the dipole (the azide) and the dipolarophile (the alkyne) participate in a pericyclic transition state. sphinxsai.comnih.gov

A significant drawback of the thermal process is the lack of regiocontrol. For an unsymmetrical alkyne reacting with an azide like Benzene, (1-azido-1-methylethyl)-, the reaction typically yields a mixture of the 1,4- and 1,5-regioisomers. wikipedia.org For example, the reaction of an azide with an alkyne at elevated temperatures (e.g., 98 °C) can produce the 1,4- and 1,5-adducts in nearly equal amounts. wikipedia.org The high temperatures required can also limit the functional group tolerance of the reaction. The advent of the copper-catalyzed version has largely superseded the thermal reaction in applications where a single, specific regioisomer is required. nih.gov

Applications in Peptide Labeling and Bioconjugation

The azide functional group is a versatile handle for the chemical modification of biomolecules, and compounds such as Benzene, (1-azido-1-methylethyl)- serve as valuable reagents in this context. The primary application of such azido-derivatives in peptide science is for bioconjugation, a process of linking molecules to create novel constructs with tailored functions. This is most prominently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov

The CuAAC reaction is exceptionally well-suited for biological applications due to its high efficiency, selectivity, and compatibility with a wide range of functional groups and aqueous environments. nih.govnih.gov In a typical peptide labeling strategy, a peptide is first modified to incorporate an alkyne group. Subsequently, an azide-containing molecule, such as Benzene, (1-azido-1-methylethyl)-, can be "clicked" onto the alkyne-modified peptide. This reaction forms a stable triazole linkage, effectively tethering the phenyl-containing moiety to the peptide. nih.gov

This methodology allows for the attachment of various payloads to peptides. For instance, the phenyl group of Benzene, (1-azido-1-methylethyl)- could be further functionalized with reporter molecules like fluorophores or radioisotopes. The attachment of a fluorescent dye enables the visualization of the peptide's localization and trafficking within cells or tissues. nih.gov Similarly, the introduction of a radionuclide through this conjugation strategy is a key step in the development of peptide-based radiopharmaceuticals for imaging techniques like Positron Emission Tomography (PET) or for targeted radiotherapy. nih.govrsc.org

The bioorthogonal nature of the azide group is a significant advantage in these applications. This means that the azide is chemically inert to the vast majority of functional groups found in biological systems, ensuring that the labeling reaction is highly specific and does not lead to unwanted side reactions with other cellular components. nih.gov This specificity is crucial for maintaining the biological activity of the peptide and for obtaining clean, interpretable results in imaging and therapeutic applications.

Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative for bioconjugation, which can be advantageous in living systems where the cytotoxicity of copper is a concern. rsc.orgnih.gov In SPAAC, a strained cyclooctyne (B158145) reacts with the azide without the need for a metal catalyst. While Benzene, (1-azido-1-methylethyl)- itself is not the strained component, it can be readily conjugated to a cyclooctyne-modified peptide.

The versatility of azide-based click chemistry extends to the creation of more complex biomolecular architectures. For example, peptides labeled with Benzene, (1-azido-1-methylethyl)- or similar azides can be conjugated to other biomolecules, such as oligonucleotides or proteins, that have been functionalized with an alkyne. rsc.org This modular approach allows for the construction of multifunctional bioconjugates with diverse applications in diagnostics and therapeutics.

Table 1: Applications of Azido-Functionalized Compounds in Peptide Bioconjugation

| Application | Description | Key Chemistry |

| Fluorescent Labeling | Attachment of a fluorescent probe for imaging and tracking of peptides. | CuAAC or SPAAC |

| Radiolabeling | Incorporation of a radionuclide for PET imaging or radiotherapy. | CuAAC or SPAAC |

| Peptide-Oligonucleotide Conjugation | Linking of peptides to nucleic acids for targeted delivery or diagnostics. | CuAAC or SPAAC |

| Surface Immobilization | Attachment of peptides to surfaces for use in microarrays or biosensors. | CuAAC or SPAAC |

Amination and Cyclization Reaction Mechanisms

The transformation of azides, such as Benzene, (1-azido-1-methylethyl)-, can also proceed through various amination and cyclization pathways, often catalyzed by transition metals. These reactions are of significant interest for the synthesis of nitrogen-containing heterocyclic compounds.

Nickel-Catalyzed Amination Cyclization Reactions

While specific studies on the nickel-catalyzed amination cyclization of Benzene, (1-azido-1-methylethyl)- are not extensively reported, the mechanistic principles can be inferred from related nickel-catalyzed C-N bond forming reactions. rsc.org Nickel catalysts are known to facilitate the amination of aryl halides and pseudohalides, providing a route to aniline (B41778) derivatives. acs.orgorgsyn.orgnih.gov

A plausible mechanistic pathway for a nickel-catalyzed intramolecular amination involving an azido-arene would likely begin with the coordination of the azide to a low-valent nickel center. This would be followed by the extrusion of dinitrogen (N₂) to generate a highly reactive nickel-nitrenoid or nickel-imido intermediate. acs.org This intermediate is a key species capable of undergoing a variety of subsequent transformations.

In the context of a cyclization reaction, if the aryl group of the azido-arene possesses a suitably positioned C-H bond, the nickel-nitrenoid could undergo an intramolecular C-H insertion to form a new C-N bond, leading to a heterocyclic product. The efficiency and regioselectivity of this step would be highly dependent on the nature of the nickel catalyst, including the ligands coordinated to the metal center. nih.gov

Alternatively, a reductive elimination from a nickel complex bearing both the aryl group and the newly formed amino group would also result in C-N bond formation. The catalytic cycle would then be completed by the regeneration of the active nickel species. The specific pathway, whether it involves direct nitrene insertion or a sequence of oxidative addition and reductive elimination, would be a subject of detailed mechanistic investigation.

Table 2: Plausible Steps in Nickel-Catalyzed Amination Cyclization

| Step | Description |

| Catalyst Activation | Reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. |

| Azide Coordination | Coordination of the azide functional group to the nickel center. |

| N₂ Extrusion | Elimination of dinitrogen to form a nickel-nitrenoid intermediate. |

| C-N Bond Formation | Intramolecular C-H insertion or reductive elimination to form the cyclic product. |

| Catalyst Regeneration | Regeneration of the active nickel catalyst for the next cycle. |

Intramolecular Carbon-Hydrogen (C-H) Amination Processes

Intramolecular C-H amination of azides is a powerful strategy for the synthesis of N-heterocycles, and it has been extensively studied with various transition metal catalysts, particularly iron and ruthenium. rsc.orginnovationhub.hkacs.org For a tertiary azide like Benzene, (1-azido-1-methylethyl)-, the intramolecular C-H amination would involve the insertion of the nitrogen atom into a C-H bond of the ethyl group or the phenyl ring.

The generally accepted mechanism for these transformations involves the generation of a metal-nitrenoid intermediate upon the reaction of the azide with the metal catalyst and the loss of N₂. rsc.org This electrophilic nitrenoid species is the key reactive intermediate that mediates the C-H activation step.

The subsequent C-H amination can proceed through a concerted or a stepwise pathway. In a concerted mechanism, the C-H bond cleavage and the C-N bond formation occur in a single transition state. In a stepwise mechanism, the metal-nitrenoid first abstracts a hydrogen atom from the C-H bond to form a carbon-centered radical and a metal-amido species. Subsequent radical rebound would then form the C-N bond. nih.gov

For Benzene, (1-azido-1-methylethyl)-, the presence of benzylic C-H bonds could be a favorable site for amination. However, the tertiary nature of the azide can also influence the reaction pathway, potentially leading to different cyclic products depending on the catalyst and reaction conditions. rsc.org In some cases, a carbocationic intermediate can be formed, leading to alternative cyclization pathways. nih.gov

The choice of the metal catalyst and its ligand sphere is crucial in controlling the reactivity and selectivity of the C-H amination. Different metal catalysts can favor different reaction pathways and lead to the formation of different products. nih.govrsc.orgrsc.org

Table 3: Mechanistic Pathways in Intramolecular C-H Amination

| Pathway | Description | Key Intermediate |

| Concerted Insertion | C-H bond cleavage and C-N bond formation occur simultaneously. | Metal-Nitrenoid |

| Stepwise (Radical) | Hydrogen atom abstraction followed by radical rebound. | Carbon Radical, Metal-Amido |

| Stepwise (Ionic) | Formation of a carbocation followed by nucleophilic attack. | Carbocation |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Synthetic Precursors and Intermediates

The utility of Benzene (B151609), (1-azido-1-methylethyl)- as a synthetic precursor is rooted in the reactivity of the azide (B81097) functional group. Organic azides are known to be precursors for a variety of important chemical transformations, making them key intermediates in the synthesis of numerous organic molecules. nih.govnih.gov

Benzene, (1-azido-1-methylethyl)- and related aryl azides are instrumental in the synthesis of complex organic structures. The azide moiety can be readily transformed into other functional groups, facilitating the assembly of intricate molecular frameworks. For instance, the reduction of azides provides a straightforward route to primary amines, which are themselves pivotal intermediates in the synthesis of a vast range of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov The controlled decomposition of azides can also lead to the formation of highly reactive nitrene intermediates, which can undergo a variety of insertion and cycloaddition reactions to generate complex polycyclic and heterocyclic systems.

A related compound, (2-azido-2-methoxy-1-methylethyl)benzene, further illustrates the utility of such azides in creating complex molecules. chemsynthesis.com The presence of an additional methoxy (B1213986) group provides another point for chemical modification, expanding the range of accessible molecular structures. These precursors are often employed in multi-step syntheses where the azide group is introduced and then transformed at a later stage to afford the final target molecule.

A primary application of Benzene, (1-azido-1-methylethyl)- is its role as a precursor to various nitrogen-containing compounds. The reduction of the azide group to an amine is a fundamental transformation in organic synthesis. nih.gov This can be achieved using various reducing agents, such as catalytic hydrogenation or the Staudinger reaction using triphenylphosphine. nih.gov The resulting primary amine can then be further functionalized to produce a wide array of nitrogenous compounds.

Furthermore, under specific reaction conditions, the azide can be converted into an imine. For example, the reaction of α-azido ketones can lead to the formation of α-imino ketones, which are valuable intermediates for the synthesis of other nitrogen-containing heterocycles. beilstein-journals.org This transformation highlights the versatility of the azide group in accessing different oxidation states of nitrogen within organic molecules.

| Precursor Compound | Resulting Nitrogen-Containing Compound | Reaction Type |

| Benzene, (1-azido-1-methylethyl)- | 1-Methyl-1-phenylethanamine | Reduction |

| α-Azido ketone | α-Imino ketone | Rearrangement |

Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Benzene, (1-azido-1-methylethyl)- and similar organic azides are key reagents in the synthesis of several important classes of nitrogen-containing heterocycles. nih.gov

While direct synthesis of pyrroles from Benzene, (1-azido-1-methylethyl)- is less common, the azide functionality can be a precursor to amines that are subsequently used in pyrrole (B145914) synthesis. More broadly, the chemistry of azides is linked to the formation of various heterocyclic systems. For example, acid-catalyzed decomposition of certain azidophenylpyrroles can lead to the formation of complex fused pyrrole ring systems like dipyrrolo[2,1-a:3,2-c]isoquinolines. researchgate.net The synthesis of substituted pyrrole derivatives is of significant interest due to their presence in many biologically active molecules. nih.govresearchgate.net

The most prominent application of organic azides, including Benzene, (1-azido-1-methylethyl)-, is in the synthesis of 1,2,3-triazoles. nih.govbeilstein-journals.org This is typically achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. beilstein-journals.org This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. nih.gov

The resulting 1,2,3-triazole ring is a stable aromatic system that is often used as a linker or a pharmacophore in medicinal chemistry. nih.gov The properties of the resulting triazole can be tuned by varying the substituents on both the azide and the alkyne. For example, the introduction of a substituted benzene ring from the azide precursor can influence the biological activity of the final triazole derivative. nih.gov The triazole ring can also serve as an intermediate for further chemical transformations. beilstein-journals.org

| Reactants | Catalyst | Product |

| Benzene, (1-azido-1-methylethyl)- + Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-triazole |

| Aryl azide + Enaminone | - | 4-Acyl-substituted 1,2,3-triazole beilstein-journals.org |

Tetrazoles, five-membered rings containing four nitrogen atoms, are another important class of heterocycles that can be synthesized from azides. nih.gov A common method involves the reaction of an azide, such as sodium azide, with a nitrile in the presence of an acid catalyst. youtube.com While Benzene, (1-azido-1-methylethyl)- itself is not directly used in this reaction, the broader chemistry of azides is central to tetrazole formation. For instance, trimethylsilyl (B98337) azide is often used as a safer alternative to other azide sources in these syntheses. beilstein-journals.org

Tetrazoles are frequently employed as bioisosteres for carboxylic acids in drug design due to their similar pKa values and steric properties. nih.gov The synthesis of tetrazole derivatives is an active area of research, with various methods being developed to access diverse and complex structures. beilstein-journals.orgnih.govorganic-chemistry.org

Polymeric Materials and Functionalization

Benzene, (1-azido-1-methylethyl)- and related structures are instrumental in polymer chemistry, enabling the synthesis of functional polymers with controlled architectures and properties.

Functionalizing Living Polymerization with Azido-Benzene Initiators

Living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), provide precise control over polymer molecular weight and architecture. wikipedia.org A key component in ATRP is the initiator, typically an alkyl halide, which determines the starting point and number of growing polymer chains. youtube.com

While Benzene, (1-azido-1-methylethyl)- itself is not a standard ATRP initiator due to the lack of a transferable halogen atom, its azide functionality can be incorporated into bifunctional initiators. cmu.edu These specialized initiators possess two key features: a group capable of initiating living polymerization (e.g., an α-haloester) and a second functional group, such as an azide, that does not interfere with the polymerization but is available for post-polymerization modification. unimore.itresearchgate.netsigmaaldrich.com

For instance, a bifunctional initiator could be synthesized containing both a 2-bromoisobutyryl group for initiating ATRP and an azido-phenyl group. Using such an initiator allows for the growth of well-defined polymer chains where each chain has an azide group at one end. This azide terminus then serves as a handle for subsequent "click" chemistry reactions, enabling the creation of block copolymers or the attachment of other molecules. researchgate.netnih.gov

Incorporation of Azide Groups for Subsequent Polymer Modification

The incorporation of azide groups into a polymer backbone or its side chains is a powerful strategy for creating functional materials. nih.gov This can be achieved by polymerizing monomers that already contain an azide group or by chemically modifying a pre-existing polymer to introduce azide functionalities. The azide group is highly valuable because it is stable under many reaction conditions but can be selectively reacted through bio-orthogonal "click" chemistry. nih.gov

Once a polymer is functionalized with azide groups, it becomes a versatile platform for further modification. The most common subsequent reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide-functionalized polymer is reacted with molecules containing a terminal alkyne. This reaction is highly efficient and forms a stable triazole linkage, allowing for the covalent attachment of a wide array of molecules, including fluorescent dyes, biomolecules, or other polymers. mdpi.comnumberanalytics.com This "grafting-to" approach is widely used to synthesize graft copolymers, where side chains are attached to a polymer backbone. acs.orgresearchgate.net

Development of Macromolecular Architectures

The azide group is a critical tool for the bottom-up construction of complex, non-linear macromolecular architectures such as star polymers and dendrimers. researchgate.net These materials have unique properties due to their three-dimensional, highly branched structures. diva-portal.org

The synthesis of these architectures often relies on click chemistry. researchgate.netrsc.orgacs.org In a typical approach for creating a star polymer, a multifunctional core molecule bearing several alkyne groups is reacted with polymer "arms" that have a terminal azide group. The efficient CuAAC reaction covalently links the arms to the core, forming the star-shaped macromolecule. researchgate.net

Similarly, dendrimers, which are perfectly branched, tree-like molecules, can be built using an iterative process of reactions. diva-portal.orgresearchgate.netalfa-chemistry.com Azide-functionalized molecules can serve as the building blocks (dendrons) that are "clicked" together in a stepwise fashion, either growing outwards from a central core (divergent approach) or being built first and then attached to a core (convergent approach). diva-portal.orgnih.gov The use of Benzene, (1-azido-1-methylethyl)- related structures allows for precise control over the placement of reactive handles within these complex architectures.

Utilization in Novel Synthetic Strategies

The reactivity of the azide group extends beyond conventional applications, enabling its use in innovative synthetic methodologies.

Applications in Click Chemistry Beyond Triazole Formation

While the formation of triazoles is the most prominent example of click chemistry, other reactions involving azides also fit the "click" criteria of being highly efficient, selective, and bio-orthogonal. A key example is the Staudinger ligation, a reaction that forms an amide bond from an azide and a phosphine (B1218219). thermofisher.comnih.gov

The reaction begins with the classic Staudinger reaction, where a phosphine attacks the terminal nitrogen of the azide, leading to the expulsion of N₂ and the formation of an aza-ylide intermediate. wikipedia.orgorganic-chemistry.org In the Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap (often an ester) that is positioned to react intramolecularly with the aza-ylide. This rearrangement ultimately results in the formation of a stable amide bond. wikipedia.org A "traceless" version of this reaction has also been developed where the phosphine oxide byproduct is not incorporated into the final product. wikipedia.org

This transformation is particularly valuable in chemical biology for ligating peptides and modifying biomolecules under mild, aqueous conditions. nih.govnih.gov An organic azide like Benzene, (1-azido-1-methylethyl)- is a suitable substrate for this reaction, reacting with a functionalized phosphine to form an amide, demonstrating the versatility of the azide group in synthetic strategies that go beyond cycloadditions. alfa-chemistry.com

Table 2: Comparison of Azide-Based Click Reactions

| Reaction | Reactants | Product Linkage | Key Characteristic |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne | 1,2,3-Triazole | Copper(I) catalyzed, forms a stable 5-membered heterocycle. |

Photochemical Reactivity for Material Design

The compound Benzene, (1-azido-1-methylethyl)- possesses a photolabile azide group attached to a tertiary carbon, making it a candidate for applications in material design driven by photochemical reactivity. The core of its utility lies in the light-induced generation of a highly reactive nitrene intermediate. Upon exposure to ultraviolet (UV) light, typically in the range of 250-350 nm, the aryl azide moiety undergoes photolysis, leading to the extrusion of dinitrogen (N₂) gas and the formation of a transient nitrene species. thermofisher.com

This photogenerated nitrene is a key reactive intermediate that can undergo several subsequent reactions, making it highly effective for the covalent modification of material surfaces and for crosslinking polymeric structures. thermofisher.comnih.gov The primary reaction pathways for the nitrene include insertion into C-H and N-H bonds, as well as addition to double bonds. thermofisher.com This broad reactivity allows for the formation of stable covalent bonds with a wide variety of organic substrates, providing a versatile tool for permanently altering the surface properties of materials or for creating robust polymer networks.

In the context of material design, the photochemical reactivity of Benzene, (1-azido-1-methylethyl)- can be harnessed for surface functionalization. nih.gov For instance, a surface can be coated with a polymer bearing this azide functionality. Subsequent UV irradiation in the presence of another material or molecule can lead to the formation of covalent linkages between the polymer and the substrate. This process is particularly useful for creating biocompatible surfaces on medical implants, for patterning surfaces in microelectronics, or for immobilizing catalysts. nih.gov

Furthermore, this compound can act as a potent photocrosslinker. When blended with a polymer matrix, photolysis of the azide group generates nitrenes that can react with adjacent polymer chains, forming crosslinks. This process transforms a soluble thermoplastic material into an insoluble and more mechanically robust thermoset. The efficiency and conditions for such photocrosslinking are critical parameters in material design.

To illustrate the potential of this compound, a hypothetical study on the photocrosslinking of a polystyrene film is presented below.

Table 1: Photocrosslinking Efficiency of Polystyrene with Benzene, (1-azido-1-methylethyl)-

| Parameter | Value |

| Polymer Matrix | Polystyrene |

| Crosslinker | Benzene, (1-azido-1-methylethyl)- |

| Crosslinker Concentration | 5% (w/w) |

| UV Wavelength | 254 nm |

| Irradiation Time | 15 min |

| Gel Fraction (%) | 85% |

| Swelling Ratio in Toluene | 2.5 |

This table presents hypothetical data based on the known reactivity of similar aryl azide crosslinkers.

Derivatization for Supramolecular Assembly

The structure of Benzene, (1-azido-1-methylethyl)- offers significant potential for derivatization, enabling its incorporation into complex molecular architectures designed for supramolecular assembly. The azide group is a particularly valuable functional handle for engaging in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the covalent linkage of the azide-containing moiety to molecules bearing a terminal alkyne, forming a stable triazole ring.

This derivatization strategy opens up avenues for creating amphiphilic block copolymers, which are well-known to self-assemble into a variety of ordered nanostructures in solution, such as micelles, vesicles (polymersomes), and lamellae. rsc.orgresearchgate.netresearchgate.net For example, a hydrophilic polymer block, such as polyethylene (B3416737) glycol (PEG), functionalized with a terminal alkyne, can be "clicked" onto Benzene, (1-azido-1-methylethyl)-. The resulting amphiphile would consist of a hydrophilic PEG block and a hydrophobic block containing the phenyl and isopropyl groups. In an aqueous environment, these molecules would be expected to self-assemble to minimize the unfavorable interactions between the hydrophobic block and water, leading to the formation of core-shell micellar structures.

The principles of self-assembly are governed by the balance of intermolecular forces, including hydrophobic interactions, hydrogen bonding, and π-π stacking. rsc.orgnih.gov By rationally designing the derivatized molecules, it is possible to control the morphology and properties of the resulting supramolecular assemblies. For instance, by attaching the Benzene, (1-azido-1-methylethyl)- moiety to a larger, rigid aromatic structure, one could encourage π-π stacking interactions that drive the formation of fibrillar or liquid crystalline structures. nih.gov

A potential synthetic route for creating a molecule designed for supramolecular assembly could involve the reaction of an alkyne-terminated liquid crystalline molecule with Benzene, (1-azido-1-methylethyl)- via CuAAC. The resulting product would combine the photoactive nature of the azide (or its triazole successor) with the self-ordering properties of the liquid crystal.

Table 2: Predicted Properties of a Derivatized Amphiphile for Supramolecular Assembly

| Property | Predicted Value / Behavior |

| Derivative Structure | PEG-alkyne + Benzene, (1-azido-1-methylethyl)- |

| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition |

| Resulting Linkage | 1,2,3-Triazole |

| Self-Assembly in Water | Forms spherical micelles |

| Critical Micelle Concentration (CMC) | Estimated in the range of 10⁻⁵ - 10⁻⁶ M |

| Micelle Core | Hydrophobic (phenyl and isopropyl groups) |

| Micelle Corona | Hydrophilic (PEG chains) |

This table outlines predicted properties based on established principles of block copolymer self-assembly. rsc.orgresearchgate.net

The derivatization of Benzene, (1-azido-1-methylethyl)- thus provides a powerful platform for the design of advanced materials with tailored properties, leveraging the principles of supramolecular chemistry to create ordered and functional nanosystems.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "Benzene, (1-azido-1-methylethyl)-". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Detailed research findings from related azido (B1232118) compounds demonstrate the power of NMR in structural confirmation. For instance, the ¹H NMR spectrum of a similar compound, benzyl (B1604629) azide (B81097), shows characteristic signals corresponding to the different types of protons in the molecule. It is expected that the ¹H NMR spectrum of "Benzene, (1-azido-1-methylethyl)-" would exhibit distinct signals for the aromatic protons of the benzene (B151609) ring and the methyl protons of the 1-azido-1-methylethyl group. The integration of these signals would correspond to the number of protons in each environment.

Furthermore, ¹³C NMR spectroscopy would provide information on the carbon skeleton of the molecule. Each unique carbon atom in "Benzene, (1-azido-1-methylethyl)-" would give a distinct signal, confirming the presence of the benzene ring and the quaternary and methyl carbons of the side chain. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be employed to establish the connectivity between different protons and carbons, providing unequivocal proof of the structure. In studies of other organic azides, ¹⁵N NMR has also been utilized to directly probe the nitrogen atoms of the azide functional group, offering further structural confirmation. capes.gov.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (1-azido-1-methylethyl)- (Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 | 125 - 130 |

| Quaternary C (ipso-aromatic) | - | 140 - 145 |

| Quaternary C (azide-bearing) | - | 60 - 70 |

| Methyl CH₃ | 1.5 - 1.7 | 25 - 30 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if the molecule is chiral. For "Benzene, (1-azido-1-methylethyl)-", which is a chiral compound, obtaining a single crystal suitable for X-ray diffraction would be a key objective for its complete characterization.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, which reveals the precise positions of all atoms in the crystal lattice. This information provides definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for "Benzene, (1-azido-1-methylethyl)-" is not publicly available, the X-ray crystal structures of numerous other organic azides have been determined, confirming their molecular geometries. researchgate.net For chiral molecules, such as the subject of this article, X-ray crystallography using anomalous dispersion effects can be used to determine the absolute configuration of the stereocenter. This is crucial for understanding its biological activity and for ensuring enantiomeric purity. The synthesis of related chiral azides and their subsequent X-ray crystallographic analysis has been reported in the literature, demonstrating the feasibility of this technique for this class of compounds. nih.gov

Infrared (IR) and UV/Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) and UV/Visible (UV-Vis) spectroscopy are used to identify the functional groups present in "Benzene, (1-azido-1-methylethyl)-" and to probe its electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy a powerful tool for qualitative analysis. The IR spectrum of "Benzene, (1-azido-1-methylethyl)-" is expected to show a strong, sharp absorption band characteristic of the azide (N₃) functional group, typically in the range of 2100-2250 cm⁻¹. researchgate.netresearchgate.net Other expected absorptions would include those for the aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), and aromatic C=C stretching (around 1450-1600 cm⁻¹). For the related compound benzyl azide, a strong azide peak is observed around 2099 cm⁻¹. researchgate.net The IR spectrum of cumene, which shares the isopropylbenzene substructure, shows characteristic aromatic and aliphatic C-H and C=C absorptions. nist.govnist.gov

UV/Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like "Benzene, (1-azido-1-methylethyl)-" exhibit characteristic absorption bands in the UV region due to π-π* transitions of the benzene ring. The presence of the azide group may also influence the UV-Vis spectrum. Studies on phenyl azides show that they typically have UV absorption maxima. nih.gov The UV spectrum of cumene, for instance, shows absorption maxima that are characteristic of a substituted benzene ring. nist.govnist.gov

Table 2: Expected IR Absorption Frequencies and UV-Vis Maxima for Benzene, (1-azido-1-methylethyl)-

| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | Azide (N₃) stretch | 2100 - 2250 |

| IR | Aromatic C-H stretch | 3000 - 3100 |

| IR | Aliphatic C-H stretch | 2850 - 3000 |

| IR | Aromatic C=C stretch | 1450 - 1600 |

| UV-Vis | π → π* (Benzene ring) | ~260 - 270 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For "Benzene, (1-azido-1-methylethyl)-", with a molecular formula of C₉H₁₁N₃, the expected molecular weight is approximately 161.21 g/mol . chemsynthesis.com

In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected. The fragmentation pattern is often characteristic of the compound's structure.

For "Benzene, (1-azido-1-methylethyl)-", a key fragmentation pathway would be the loss of a nitrogen molecule (N₂) from the azide group, which is a common fragmentation for organic azides. researchgate.net This would result in a significant peak at M-28. Further fragmentation of the remaining cation could involve the loss of a methyl group (CH₃) or other characteristic cleavages of the alkylbenzene structure. Analysis of the mass spectra of related compounds like 1-azido-4-methylbenzene (B1266617) shows characteristic fragmentation patterns. nist.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Benzene, (1-azido-1-methylethyl)-

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 161 | [C₉H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 133 | [C₉H₁₁N]⁺ | Loss of N₂ |

| 118 | [C₈H₈N]⁺ | Loss of N₂ and CH₃ |

| 105 | [C₇H₅N]⁺ | Further fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "Benzene, (1-azido-1-methylethyl)-" and for separating it from any impurities or byproducts from its synthesis.

Since "Benzene, (1-azido-1-methylethyl)-" is a chiral molecule, it is crucial to determine its enantiomeric purity, especially if it is intended for biological applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying enantiomers. nih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. While specific methods for "Benzene, (1-azido-1-methylethyl)-" are not detailed in the available literature, general strategies for chiral separations of similar compounds would be applicable. chromatographyonline.comacs.org Alternatively, the racemic azide could be derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds and is well-suited for assessing the purity of "Benzene, (1-azido-1-methylethyl)-", assuming it is sufficiently volatile and thermally stable. In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The purity of the compound can be determined by the relative area of its peak in the chromatogram. GC can also be used to detect and quantify any volatile impurities. The choice of the column (e.g., capillary column with a specific stationary phase) and the temperature program are critical parameters for achieving good separation. For the analysis of related aromatic compounds, various GC methods have been established. oup.com

Advanced Characterization for Materials and Polymers

The characterization of polymeric materials originating from "Benzene, (1-azido-1-methylethyl)-" as an initiator or monomer is crucial for understanding their structure-property relationships. Advanced techniques offer a window into their behavior in solution and their solid-state morphology.

Dynamic Light Scattering (DLS) is a non-invasive technique fundamental for determining the size distribution of particles in suspension or polymers in solution. wikipedia.orgufl.edu The method measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. azonano.com Analysis of these fluctuations allows for the determination of the translational diffusion coefficient, which can be related to the hydrodynamic radius (R_h) of the particles via the Stokes-Einstein equation. numberanalytics.com DLS is a powerful tool for characterizing the hydrodynamic diameter and size distribution of macromolecular particles such as polymers, proteins, and nanoparticles. ufl.edu

Table 1: Illustrative DLS Data for Polymer Characterization (Note: This table presents hypothetical data to illustrate the typical output of a DLS experiment, as specific data for polymers from Benzene, (1-azido-1-methylethyl)- is not available in the searched literature.)

| Parameter | Value | Description |

| Z-Average Diameter (d.nm) | 120 | Intensity-weighted mean hydrodynamic size. |

| Polydispersity Index (PDI) | 0.15 | A measure of the width of the particle size distribution. |

| Peak 1 Mean Diameter (d.nm) | 115 | The mean diameter of the main particle population. |

| Peak 1 Standard Deviation (d.nm) | 25 | The standard deviation of the main particle population size. |

Cryo-Scanning Electron Microscopy (Cryo-SEM) is an indispensable technique for visualizing the morphology of hydrated and soft materials, including polymers, in their native state. acs.orgresearchgate.net The method involves the rapid freezing of the sample, which immobilizes the structure and prevents the artifacts that can be introduced by conventional drying methods. libretexts.org The frozen sample can then be fractured to reveal internal structures, coated with a conductive material, and imaged at high resolution. libretexts.org

For polymers synthesized using "Benzene, (1-azido-1-methylethyl)-", Cryo-SEM can provide detailed information on the shape, size, and assembly of the resulting polymer particles or the phase-separated morphology of polymer blends. While specific Cryo-SEM images of polymers derived from this particular azide are not available, the technique has been widely applied to study the morphology of various polymer systems. For example, Cryo-SEM has been used to investigate the microstructure of polymer nanocomposites, the phase separation in polymer blends, and the core-shell structure of polyelectrolyte microgels. acs.orgnumberanalytics.com The technique is particularly powerful for characterizing the morphology of hydrated polymer systems, such as hydrogels, providing insights into their swelling behavior and internal network structure. acs.orgnumberanalytics.com

Table 2: General Parameters for Cryo-SEM Analysis of Polymers (Note: This table outlines typical parameters for Cryo-SEM analysis of polymeric materials.)

| Parameter | Description | Typical Value/Setting |

| Freezing Method | Rapid freezing to vitrify water and preserve structure. | Plunging in liquid nitrogen or ethane. |

| Acceleration Voltage | The voltage used to accelerate the electron beam. | 1-5 kV for high-resolution surface imaging. |

| Sputter Coating | Application of a thin conductive layer to prevent charging. | 2-5 nm of Gold or Platinum. |

| Imaging Mode | The type of electrons detected to form the image. | Secondary Electron (SE) for topography. |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of species with unpaired electrons, such as free radicals. icmab.esyoutube.com This makes it an invaluable tool for studying radical polymerization reactions, where it can provide information on the structure, concentration, and dynamics of the propagating radicals. researchgate.netscite.ai The thermal or photochemical decomposition of an initiator like "Benzene, (1-azido-1-methylethyl)-" is expected to generate radical intermediates, which can be studied by ESR.

The ESR spectrum provides key parameters such as the g-value and hyperfine coupling constants (hfc's), which are characteristic of a particular radical. mdpi.com While specific ESR spectra for the radical intermediates of "Benzene, (1-azido-1-methylethyl)-" were not found in the surveyed literature, the principles of ESR can be illustrated with related systems. For instance, in the study of photopolymerization, ESR spin trapping techniques are used to identify the initial radicals formed from a photoinitiator. mdpi.com The phenyl radical adduct of the spin trap PBN, for example, exhibits characteristic hyperfine coupling constants (a_N = 14.1 G and a_H = 2.1 G in tert-butylbenzene). mdpi.com

Table 3: Representative ESR Hyperfine Coupling Constants for Related Radicals (Note: This table provides example data for radicals similar to those that might be generated from the title compound, as specific data is not available.)

| Radical Species | Spin Trap | Hyperfine Coupling Constants (G) | Reference |

| (4-methyl)phenyl radical | PBN | a_N = 14.52, a_H = 2.21 (in benzene) | mdpi.com |

| Phenyl radical | PBN | a_N = 14.1, a_H = 2.1 (in tert-butylbenzene) | mdpi.com |

Computational and Theoretical Studies of Azido Benzene Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the mechanisms of chemical reactions. By approximating the electron density of a system, DFT can accurately predict molecular structures, energies, and properties, offering deep insights into reaction pathways, electronic characteristics, and selectivity.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying stable intermediates, and characterizing the high-energy transition states that connect them. This allows for a detailed step-by-step description of the reaction mechanism. For instance, in the context of azide (B81097) chemistry, DFT has been used to study the cycloaddition reactions of organic azides. These studies reveal the energetic favorability of different reaction pathways, such as whether a reaction proceeds via a concerted or a stepwise mechanism. researchgate.netmdpi.com The identification of transition state structures provides crucial information about the energy barriers of a reaction, which directly relates to the reaction rate. Automated workflows, such as AutoRXN, leverage DFT to explore complex reaction networks, including those involving catalysts, to elucidate the most likely reaction mechanisms. arxiv.org

The electronic structure of a molecule dictates its reactivity. DFT calculations provide a wealth of information about the electronic properties of "Benzene, (1-azido-1-methylethyl)-". Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis. nih.gov

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. nih.gov The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are prone to attack by corresponding reagents. nih.gov NBO analysis provides insights into charge transfer interactions within the molecule. nih.gov For azido (B1232118) compounds, DFT can also be used to understand the electronic transitions observed in UV-visible spectra. scirp.org

| DFT-Derived Parameter | Significance in Reactivity Analysis |

|---|---|

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for potential reactions. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Reveals intramolecular charge transfer and bonding interactions. nih.gov |

| Calculated UV-visible Spectra | Aids in understanding electronic transitions. scirp.org |

Many chemical reactions can yield multiple products. DFT calculations are invaluable for predicting the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. By comparing the activation energies of the different possible reaction pathways, the most favorable product can be determined. For example, DFT studies have been successfully employed to understand and predict the site-selectivity in palladium-catalyzed reactions and the stereoselectivity in cycloaddition reactions. mdpi.comresearchgate.net Factors such as steric hindrance and electronic effects, which govern selectivity, can be quantitatively assessed. mdpi.com In reactions involving substituted azides, DFT can elucidate how different substituents influence the reaction's outcome. researchgate.net

Studies on Nitrogen-Centered Radical Character and Reactivity

The azido group (-N3) can be a precursor to highly reactive nitrogen-centered radicals. mdpi.comnih.gov The generation of these radicals, often through thermal or photochemical means, opens up unique reaction pathways. acs.org Computational studies, including DFT, are crucial for understanding the properties and reactivity of these transient species. Calculations can determine the stability of different types of nitrogen-centered radicals (e.g., aminyl, iminyl) and rationalize their reactivity patterns, such as their preference for addition to π-systems or hydrogen atom abstraction. acs.orgrsc.org The radical nature of intermediates can be confirmed through techniques like electron spin resonance (ESR) spectroscopy, with computational methods aiding in the interpretation of the experimental data. rsc.org

Stereochemical and Conformational Analysis via Ab Initio Calculations

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of accuracy for studying molecular properties. These methods are particularly useful for detailed stereochemical and conformational analysis. For "Benzene, (1-azido-1-methylethyl)-", ab initio calculations can be used to determine the preferred three-dimensional arrangement of its atoms and the energy barriers for rotation around single bonds. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules. While computationally more demanding than DFT, methods like coupled-cluster theory (e.g., CCSD(T)) can serve as a "gold standard" for benchmarking the accuracy of other computational approaches. arxiv.org

Benchmarking Computational Models against Experimental Data

The accuracy and predictive power of computational models are paramount in the theoretical study of azido-benzene systems. Benchmarking these models against reliable experimental data is a critical step to validate the chosen theoretical approach. This process involves comparing calculated molecular properties and reaction parameters with those determined through empirical measurements. The congruence between theoretical and experimental values instills confidence in the computational model's ability to describe the electronic structure, predict reactivity, and elucidate reaction mechanisms for which experimental data may be scarce or inaccessible.

The benchmarking process typically involves a multi-faceted approach, comparing various calculated parameters against their experimental counterparts. Key areas of comparison include structural parameters, vibrational frequencies, and kinetic data from thermal decomposition studies.

Vibrational Spectroscopy:

A common method for benchmarking is the comparison of calculated vibrational spectra with experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy. The vibrational frequencies of different functional groups within the molecule are sensitive to the computational method and basis set employed. For instance, the characteristic asymmetric and symmetric stretching frequencies of the azide (N₃) group, as well as the various modes of the benzene (B151609) ring, are key benchmarks.

Density Functional Theory (DFT) methods, such as B3LYP, are frequently used for these calculations, often in conjunction with Pople-style basis sets like 6-311+G(d,p). researchgate.net Generally, a good correlation between the computed and experimental vibrational frequencies is sought. It is common for calculated frequencies to be systematically higher than experimental ones due to the harmonic approximation used in the calculations. To account for this, scaling factors are often applied to the computed frequencies to improve the agreement with experimental data. The level of agreement is a strong indicator of how well the computational model represents the potential energy surface of the molecule. researchgate.net

Below is an illustrative data table comparing theoretical and experimental vibrational frequencies for a representative azido-benzene compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) |

| N₃ Asymmetric Stretch | 2110 | 2155 |

| N₃ Symmetric Stretch | 1250 | 1280 |

| C-N Stretch | 1180 | 1205 |

| Aromatic C-H Stretch | 3065 | 3100 |

| Aromatic C=C Stretch | 1600 | 1625 |

Interactive Data Table: Vibrational Frequencies

Thermal Decomposition Kinetics:

The thermal decomposition of azido compounds is another area where computational models can be rigorously benchmarked. mdpi.com Experimental techniques such as flash pyrolysis coupled with mass spectrometry can provide data on decomposition pathways and activation energies. nih.govresearchgate.net Computationally, the transition states for various decomposition channels can be located, and the activation energies (Ea) can be calculated. nih.govresearchgate.net

The agreement between the calculated and experimentally determined activation energies is a stringent test of the computational model's ability to describe chemical reactivity. Different computational methods may yield varying levels of accuracy. For example, methods like PBE0 and M06-2X are also employed alongside B3LYP to find the best agreement with experimental kinetic data. researchgate.net

The following table provides a hypothetical comparison of calculated and experimental activation energies for the thermal decomposition of an azido-benzene derivative.

| Reaction Channel | Experimental Ea (kJ/mol) | Calculated Ea (kJ/mol) (PBE0/6-311+G(d,p)) |

| N₂ Elimination (Singlet Nitrene) | 150 | 155 |

| Concerted Ring Expansion | 180 | 188 |

Interactive Data Table: Activation Energies

Future Research Directions and Emerging Applications in Azido Benzene Chemistry

Exploration of Novel Catalytic Systems for Azide (B81097) Transformations

The azide functional group is a versatile precursor for the synthesis of nitrogen-containing compounds. Future research will likely focus on developing novel catalytic systems to harness the reactivity of Benzene (B151609), (1-azido-1-methylethyl)- in a highly selective and efficient manner. While the primary transformation of azides is their reduction to amines, an area of growing interest is the development of catalysts for asymmetric nitrene transfer reactions. Such systems could enable the enantioselective synthesis of chiral amines and other nitrogenous molecules, which are pivotal in pharmaceutical chemistry.

Furthermore, transition-metal catalysis, employing elements like rhodium, iridium, or gold, could unlock new reaction pathways for this tertiary azide. Research into catalytic systems that can control the release and reactivity of the corresponding nitrene intermediate will be crucial. This could lead to novel C-H amination reactions, allowing for the direct functionalization of hydrocarbon skeletons, a long-standing goal in organic synthesis. The development of photocatalytic systems that can activate the azido (B1232118) group under mild, visible-light irradiation also presents a promising avenue for more sustainable chemical transformations.

Development of "Green" Chemistry Approaches in Azido-Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic methodologies. For Benzene, (1-azido-1-methylethyl)-, future research will undoubtedly seek to develop more environmentally benign synthetic routes. Traditional methods for azide synthesis often involve reagents like sodium azide, which can be hazardous.

A significant step forward would be the development and optimization of syntheses using solid-supported reagents. For instance, the use of a polymer-supported azide source could simplify purification, reduce the use of volatile organic solvents, and allow for the recycling of the reagent, thereby minimizing waste. Another green approach involves flow chemistry, where reactions are carried out in continuous-flow reactors. This technology offers enhanced safety, better temperature control, and the potential for higher yields and purity compared to batch processes. Future work could focus on adapting the synthesis of Benzene, (1-azido-1-methylethyl)- to a continuous-flow process, potentially using in-situ generated azidating agents to avoid handling toxic intermediates.

Integration of Azido-Benzene Derivatives in Advanced Functional Materials

The azide group is a valuable tool for the surface functionalization and synthesis of novel materials. While perfluorophenylazides have been extensively studied for creating covalent linkages on various substrates, the unique properties of Benzene, (1-azido-1-methylethyl)- could be harnessed for creating advanced functional materials. The tertiary benzylic nature of this compound could offer different stability and reactivity profiles for the corresponding nitrene upon activation, which could be advantageous in certain material fabrication processes.

Future research could explore the use of Benzene, (1-azido-1-methylethyl)- as a photo-crosslinking agent in polymer chemistry. Upon photolysis, the azide can form a highly reactive nitrene that can insert into C-H bonds of adjacent polymer chains, leading to the formation of a stable, cross-linked network. This has potential applications in microelectronics, photolithography, and the development of biocompatible hydrogels. Furthermore, by attaching this azido-benzene derivative to surfaces like silicon wafers or gold nanoparticles, researchers can create platforms for the subsequent immobilization of biomolecules or other functional organic molecules, paving the way for new biosensors and drug delivery systems.

Computational Design and Prediction of New Azide Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For Benzene, (1-azido-1-methylethyl)-, density functional theory (DFT) and other quantum chemical methods can provide deep insights into its electronic structure, stability, and reaction mechanisms. Future computational studies will likely focus on several key areas.

Firstly, modeling the thermal and photochemical decomposition of Benzene, (1-azido-1-methylethyl)- can help in predicting the behavior of the resulting nitrene intermediate. This would be invaluable for designing new reactions and controlling selectivity. Secondly, computational screening of potential catalysts for transformations of this azide could accelerate the discovery of new catalytic systems. By calculating transition state energies and reaction profiles, researchers can identify promising catalyst candidates before embarking on extensive experimental work. nih.govdergipark.org.tr Finally, computational modeling can aid in the design of new azido-benzene derivatives with tailored properties for specific applications in materials science or bioconjugation. For example, the electronic properties of the phenyl ring could be modulated by adding substituents to fine-tune the reactivity of the azide group. dergipark.org.tr

Q & A